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Foreword: In the landscape of modern medicinal chemistry and materials science, the strategic
incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating
physicochemical and biological properties. 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a
disubstituted aromatic aldehyde, stands as a quintessential example of a highly versatile
fluorinated building block. The presence of both a fluorine atom and a trifluoromethyl group on
the benzaldehyde core imparts a unique electronic profile, enhancing its reactivity and utility in
complex organic syntheses. This guide provides an in-depth analysis of its molecular structure,
physicochemical properties, reactivity, and applications, tailored for researchers, scientists, and
professionals in drug development.

Core Molecular Identity and Physicochemical
Properties

2-Fluoro-4-(trifluoromethyl)benzaldehyde is a colorless to light yellow liquid at room
temperature.[1] Its identity is unequivocally established by its unique CAS number, 89763-93-9.
[1][2][3] The molecular formula is CsHaF4O, corresponding to a molecular weight of 192.11
g/mol .[1][2][3][4]
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The structural arrangement, featuring an aldehyde group ortho to a fluorine atom and para to a

trifluoromethyl group, is the cornerstone of its chemical behavior.

Caption: Molecular Structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde.

A summary of its key physicochemical properties is presented below, essential for planning

experimental work.

Property Value Source(s)
CAS Number 89763-93-9 [1][2]
Molecular Formula CsHaF40O [11[2][3]
Molecular Weight 192.11 g/mol [1112][3]
Appearance Colorless to light yellow liquid [1][5]
Boiling Point 118-119 °C [11[2]
Density 1.41 g/mL at 25 °C [1]

Refractive Index (n20/D)

1.45

[1](2]

Flash Point 110 °C (230 °F) - closed cup [1]

SMILES O=Cclccc(cclF)C(F)(F)F [2][4]
KFEHNXLFIGPWNB-

InChl Key [2][5]

UHFFFAOYSA-N

Synthesis and Reaction Chemistry

As a crucial intermediate, 2-Fluoro-4-(trifluoromethyl)benzaldehyde is synthesized through

multi-step processes, often starting from simpler substituted toluenes. While specific proprietary

synthesis routes are common, general synthetic strategies for related fluorinated

benzaldehydes involve the oxidation of the corresponding benzyl alcohol or the hydrolysis of a

benzal halide. The presence of the trifluoromethyl group, a robust and electron-withdrawing

moiety, often necessitates specific catalytic systems to achieve high yields.
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The reactivity of this molecule is dominated by two key features: the aldehyde functional group
and the electron-deficient aromatic ring.

o Aldehyde Reactivity: The aldehyde carbon is highly electrophilic, readily undergoing
nucleophilic addition reactions. This makes it a valuable precursor for forming C-C bonds
(e.g., Wittig, Grignard, aldol reactions) and C-N bonds (reductive amination, imine
formation), which are fundamental transformations in the synthesis of pharmaceutical
scaffolds.[1]

e Aromatic Ring Reactivity: The potent electron-withdrawing effects of both the ortho-fluorine
and para-trifluoromethyl groups render the aromatic ring electron-deficient. This deactivation
makes conventional electrophilic aromatic substitution challenging. Conversely, it activates
the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para
to the activating groups, should a suitable leaving group be present.

-—> Secondary Alcohol
/(::O'
(2-FIuoro-4-(trif|uoromethyl)benzaldehyda -CHO

oo "
-CHO Carboxylic Acid
-—> Benzyl Alcohol

Click to download full resolution via product page

Caption: Key reactions involving the aldehyde group.

Spectroscopic Characterization: A Structural Deep
Dive

The definitive structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde is confirmed through a
combination of spectroscopic techniques. Each method provides a unique piece of the
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structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals in the
aromatic region (typically & 7.0-8.5 ppm) and one signal for the aldehydic proton (typically &
9.5-10.5 ppm). The coupling patterns (doublets, triplets of doublets) and coupling constants
(J-values) between the aromatic protons and with the 1°F nucleus at position 2 are critical for
assigning their specific positions.

e 13C NMR: The carbon spectrum will display eight unique signals. The aldehydic carbon
(C=0) will appear significantly downfield (0 185-195 ppm). The carbon of the trifluoromethyl
group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic
carbons will have their chemical shifts influenced by the attached substituents; the carbons
bonded to fluorine and the CFs group will show characteristic splitting patterns and shifts.

e 19F NMR: This is a powerful tool for fluorinated compounds. Two signals are expected: one
for the single fluorine atom on the ring and another for the trifluoromethyl group. The
chemical shifts and coupling between these two distinct fluorine environments provide
unambiguous structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides functional group information. Key expected absorption bands
include:

e ~1700-1720 cm~1: A strong, sharp peak corresponding to the C=0 stretching vibration of the
aromatic aldehyde.

e ~2720 and ~2820 cm~1: Two weak bands characteristic of the C-H stretch of the aldehyde
group (Fermi resonance).

e ~1100-1400 cm~1: A series of very strong, broad bands due to the C-F stretching vibrations
of the trifluoromethyl group.

e ~1200-1250 cm~1: A strong band for the C-F stretch of the aromatic fluorine.

e ~1600 cm~t and ~1450 cm~*: Peaks associated with C=C stretching in the aromatic ring.
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Mass Spectrometry (MS)

Under electron ionization (El), the mass spectrum will show a molecular ion peak (M*) at m/z
192. The fragmentation pattern is predictable:

o Loss of H- (M-1): A peak at m/z 191 is expected from the loss of the aldehydic hydrogen.

¢ Loss of CHO: (M-29): A significant fragment at m/z 163 results from the loss of the formyl
radical.

¢ Loss of CFs: (M-69): Cleavage of the strong C-CFs bond can lead to a fragment at m/z 123.

Synthesis

Purification
(e.g., Distillation)

Structural Characterization

Mass Spectrometry Application in R&D

Click to download full resolution via product page

Caption: Standard experimental workflow for compound validation.

Applications in Drug Discovery and Materials
Science

The unique electronic properties conferred by the fluorine substituents make this compound a
highly sought-after intermediate.
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e Pharmaceuticals: Fluorinated groups are known to enhance metabolic stability, binding
affinity, and bioavailability of drug candidates.[6] The trifluoromethyl group, in particular, is a
bioisostere for chlorine and can increase lipophilicity, aiding in membrane permeability.[7]
This benzaldehyde is a key starting material for synthesizing complex heterocyclic
compounds and other pharmacologically active molecules.[1]

o Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can lead to pesticides
and herbicides with enhanced stability and potency.[1]

o Materials Science: The compound is used in the synthesis of advanced polymers and other
materials where thermal stability and specific electronic properties are desired.[1]

Safety, Handling, and Storage

Proper handling of 2-Fluoro-4-(trifluoromethyl)benzaldehyde is crucial to ensure laboratory
safety. It is classified as an irritant.

Hazard Class GHS Statements

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritation

Handling Protocols:

Work in a well-ventilated area, preferably within a chemical fume hood.[8]

Avoid contact with skin, eyes, and clothing.[9]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles
(eyeshields), chemical-resistant gloves, and a lab coat.

Avoid breathing vapors or mists.[9]

Storage Recommendations:

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/pdf/Applications_of_Fluorinated_Benzaldehydes_in_Drug_Discovery_Detailed_Application_Notes_and_Protocols.pdf
https://www.mdpi.com/1420-3049/30/14/3009
https://www.innospk.com/en/?news/grok-exploring-2-fluoro-4-trifluoromethylbenzaldehyde-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-2-fluoro-4-trifluoromethylbenzaldehyde-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-2-fluoro-4-trifluoromethylbenzaldehyde-properties-and-applications
https://www.benchchem.com/product/b1268082?utm_src=pdf-body
https://store.apolloscientific.co.uk/storage/msds/PC500314_msds.pdf
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA10463&PLANT=d__ALF
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA10463&PLANT=d__ALF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Store in a cool, dry, and well-ventilated area.[1][8]

o Keep the container tightly closed to prevent moisture and air exposure.[8][9] The compound
can be air sensitive.[8][9]

o Store away from heat, sparks, and open flames, as it is a combustible liquid.[9]

o For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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